molecular formula C26H25NO6 B13637145 (3R)-3-(2,5-dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

(3R)-3-(2,5-dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Cat. No.: B13637145
M. Wt: 447.5 g/mol
InChI Key: SBGOSJBLAWTDOT-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-(2,5-dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethoxyphenyl group, a fluorenylmethoxycarbonyl group, and a propanoic acid moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(2,5-dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Dimethoxyphenyl Group:

    Attachment of the Fluorenylmethoxycarbonyl Group: This step can be achieved using fluorenylmethoxycarbonyl chloride in the presence of a base to form the desired carbamate linkage.

    Formation of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing the use of hazardous reagents, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(2,5-dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3R)-3-(2,5-dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions with biomolecules.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-(2,5-dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and functions.

Properties

Molecular Formula

C26H25NO6

Molecular Weight

447.5 g/mol

IUPAC Name

(3R)-3-(2,5-dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C26H25NO6/c1-31-16-11-12-24(32-2)21(13-16)23(14-25(28)29)27-26(30)33-15-22-19-9-5-3-7-17(19)18-8-4-6-10-20(18)22/h3-13,22-23H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t23-/m1/s1

InChI Key

SBGOSJBLAWTDOT-HSZRJFAPSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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